Desisobutyryl-ciclesonide is derived from ciclesonide, which is a prodrug that undergoes metabolic conversion in the lungs to yield its active form. This compound is classified as a corticosteroid, specifically belonging to the glucocorticoid category. Its primary therapeutic use is in the management of respiratory conditions due to its anti-inflammatory properties .
The synthesis of desisobutyryl-ciclesonide occurs through the hydrolysis of ciclesonide, primarily facilitated by esterases present in lung tissues. The process involves the cleavage of the ester bond in ciclesonide, resulting in the formation of desisobutyryl-ciclesonide. Key parameters influencing this reaction include:
Desisobutyryl-ciclesonide has a complex molecular structure characterized by a specific arrangement of carbon, hydrogen, and oxygen atoms. The molecular formula is CHO, with a molecular weight of approximately 348.45 g/mol. The structure features:
The stereochemistry of desisobutyryl-ciclesonide is crucial for its biological activity, as specific stereoisomers exhibit enhanced affinity for glucocorticoid receptors .
Desisobutyryl-ciclesonide participates in several chemical reactions that are significant for its pharmacological activity:
Desisobutyryl-ciclesonide exerts its therapeutic effects primarily through:
The pharmacokinetics of desisobutyryl-ciclesonide demonstrate a terminal half-life ranging from 3 to 3.5 hours in both healthy individuals and patients with asthma, indicating consistent drug metabolism across populations .
Desisobutyryl-ciclesonide has significant applications in clinical settings:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: